![molecular formula C12H18Cl4N2O2 B1454173 2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride CAS No. 1311313-88-8](/img/structure/B1454173.png)
2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride
Overview
Description
2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride is a useful research compound. Its molecular formula is C12H18Cl4N2O2 and its molecular weight is 364.1 g/mol. The purity is usually 95%.
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Biological Activity
2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride, commonly referred to as compound 1218696-43-5, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H16Cl2N2O2
- Molecular Weight : 291.17 g/mol
- CAS Number : 1218696-43-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in neurotransmitter regulation, potentially impacting conditions such as depression and anxiety.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling, which is crucial for cognitive functions.
Antidepressant Effects
A study evaluating the antidepressant-like activity of structurally related compounds demonstrated significant results. The administration of these compounds in animal models resulted in reduced depressive behaviors, suggesting a potential therapeutic role for this compound in mood disorders.
Neuroprotective Properties
Neuroprotective effects have been observed in several studies focusing on compounds that share similar pharmacophores. These effects are believed to stem from the compound's ability to modulate oxidative stress and inflammation within neural tissues.
Study 1: Antidepressant-Like Activity
In a controlled experiment involving mice subjected to chronic mild stress, the administration of the compound resulted in a significant decrease in immobility time during the forced swim test, indicating an antidepressant-like effect. The study concluded that the compound could be a candidate for further development as an antidepressant therapy .
Study 2: Neuroprotection Against Oxidative Stress
Another study investigated the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce cell death and promote neuronal survival through antioxidant mechanisms .
Table of Biological Activities
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-[2-(dimethylamino)ethylamino]acetic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O2.2ClH/c1-16(2)6-5-15-11(12(17)18)8-3-4-9(13)10(14)7-8;;/h3-4,7,11,15H,5-6H2,1-2H3,(H,17,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRBIDSSSWMILA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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